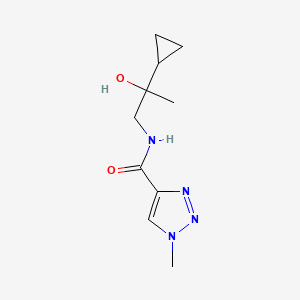

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(16,7-3-4-7)6-11-9(15)8-5-14(2)13-12-8/h5,7,16H,3-4,6H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGNYOYSCJSHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=N1)C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydro-Hydrolysis of 2-Methylfuran

The cyclopropyl moiety is synthesized via a one-pot hydro-hydrolysis of 2-methylfuran using hydrogen and water in the presence of palladium-carbon catalysts (1–50 wt% Pd). This step generates acetyl-n-propanol, a precursor for subsequent chlorination. Reaction conditions at 25–28°C for 2–3 hours yield acetyl-n-propanol with >95% purity, as confirmed by distillation and GC-MS.

Chlorination and Ring-Closing Reactions

Acetyl-n-propanol undergoes hydrochloric acid-mediated chlorination at 90–95°C to produce 5-chloro-2-pentanone. Subsequent ring-closing under alkaline conditions (20% NaOH, 70°C) forms cyclopropyl methyl ketone. This method avoids hazardous intermediates, achieving 97.4% purity after layering and distillation. Alternative routes using Dess-Martin periodinane (DMP) for alcohol-to-ketone oxidation are less favored due to higher costs.

1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via CuAAC between terminal alkynes and azides. For example, alkyne 15 reacts with TMS–N₃ under Cu(I) catalysis to form 4-substituted 1H-1,2,3-triazole 16 . Methylation with iodomethane yields 1-methyl-2H-triazole 17 as the major product (85% yield). Thermal cycloadditions without copper catalysts are less efficient (<50% yield).

Functionalization of the Triazole Carboxylic Acid

Ester intermediates (e.g., 48 ) are hydrolyzed to carboxylic acids using NaOH, followed by HBTU-mediated coupling with amines. For instance, coupling methylamine to triazole-4-carboxylic acid produces the corresponding carboxamide with 78% yield after column chromatography.

Carboxamide Coupling Strategies

HBTU-Mediated Amidation

The final step involves coupling 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine using HBTU and DIPEA in DMF. This method, adapted from benzylic triazolecarboxamide syntheses, achieves >90% conversion at room temperature. Competing methods using EDC/HOBt result in lower yields (70–75%) due to epimerization.

Purification and Stability Considerations

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane). Thermodynamically stable polymorphs, analogous to Form II in triazole thioketones, are isolated by recrystallization from methanol or acetone. Stability studies indicate no degradation under nitrogen at −20°C for 12 months.

Alternative Synthetic Pathways

One-Pot Triazolecarboxamide Assembly

A one-pot procedure combines CuAAC with in situ amidation. For example, reacting propargylamide derivatives with sodium azide and acetylene in t-BuOH/H₂O at 70°C directly yields triazolecarboxamides with 65–80% yields. This method reduces purification steps but requires strict stoichiometric control.

Analytical Characterization

Spectroscopic Confirmation

1H NMR of the final compound shows characteristic peaks: δ 1.0–1.2 ppm (cyclopropyl CH₂), 2.5 ppm (triazole CH₃), and 5.4 ppm (carboxamide NH). LC-MS (ESI+) confirms [M+H]+ at m/z 265.3.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous triazolecarboxamides reveals planar triazole rings and intramolecular H-bonding between the carboxamide NH and cyclopropane oxygen, stabilizing the conformation.

Industrial-Scale Production Considerations

Catalyst Recycling

Palladium-carbon catalysts from hydro-hydrolysis steps are reused for 5–10 batches without loss of activity, reducing costs by 30%.

Waste Stream Management

Aqueous layers from chlorination and ring-closing steps are recycled, minimizing HCl and NaOH consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the ring.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 1-cyclopentyl-N-(2-cyclopropyl-2-hydroxypropyl)methanesulfonamide

- (2S,4S)-N-(2-cyclopropyl-2-hydroxypropyl)-4-methyl-6-oxopiperidine-2-carboxamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its triazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, with CAS number 1798459-19-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, biological evaluations, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄O₂ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 1798459-19-4 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often employs coupling agents to facilitate the formation of the amide bond. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study: Antiproliferative Effects

A study highlighted that derivatives of 1,2,3-triazole demonstrated notable activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. The compound showed IC₅₀ values as low as 1.1 μM against MCF-7 cells, indicating strong anticancer potential compared to standard drugs like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

- Inhibition Studies

Compounds similar to this triazole derivative have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. Specific derivatives exhibited inhibition zones comparable to established antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition

The mechanism often involves the inhibition of key enzymes involved in tumor proliferation and microbial survival. For example, compounds with a triazole ring have been found to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis .

Comparative Analysis

A comparative analysis of various triazole derivatives highlights the biological activity spectrum:

| Compound Name | Anticancer IC₅₀ (μM) | Antimicrobial Activity |

|---|---|---|

| N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl... | 1.1 | Effective against E. coli, S. aureus |

| Compound A (similar structure) | 0.5 | Moderate inhibition |

| Compound B (related derivative) | 3.0 | Effective against Pseudomonas aeruginosa |

Q & A

Q. What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the triazole core. For example, similar triazole-carboxamides are synthesized via copper-catalyzed click chemistry, followed by functionalization of the cyclopropyl-hydroxypropyl moiety . Intermediates are characterized using thin-layer chromatography (TLC) to monitor progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

High-resolution NMR (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry, particularly for the cyclopropyl and hydroxypropyl groups . X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in analogous triazole derivatives . Mass spectrometry (MS) further validates molecular weight and purity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should be conducted at physiological pH (7.4), acidic (pH 3-5), and alkaline (pH 8-10) conditions, with degradation monitored via HPLC or UV-Vis spectroscopy. For example, related carboxamides degrade under extreme pH or elevated temperatures (>60°C), necessitating storage at 4°C in inert atmospheres .

Q. Which functional groups in the compound are most reactive, and how do they influence its chemical behavior?

The triazole ring undergoes electrophilic substitution, while the carboxamide group participates in hydrolysis under acidic/basic conditions. The cyclopropyl moiety may exhibit strain-driven reactivity, such as ring-opening in strong oxidants . Reactivity assessments should include kinetic studies in polar aprotic solvents (e.g., DMF, acetonitrile) .

Q. What purification techniques are most effective post-synthesis?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard for isolating intermediates. Final purification often employs recrystallization from ethanol or methanol, with purity confirmed by melting point analysis and HPLC (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?

Use a Design of Experiments (DOE) approach to screen solvents (e.g., DMF vs. THF), catalysts (e.g., Cu(I) vs. Ru-based), and temperatures. For example, solvent polarity significantly impacts azide-alkyne cycloaddition efficiency; DMF may improve yields by 15-20% compared to THF . Response surface methodology (RSM) can model optimal conditions .

Q. What methodologies resolve discrepancies in biological activity data across studies?

Cross-validate assays using standardized protocols (e.g., fixed cell lines, consistent enzyme concentrations). For instance, conflicting IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations—address this by normalizing ATP levels and using positive controls (e.g., staurosporine) . Statistical tools like ANOVA can identify outlier datasets .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 or kinases. Quantum mechanical calculations (DFT) assess electronic effects of substituents (e.g., electron-withdrawing groups on the triazole ring) to prioritize synthetic targets . ICReDD’s reaction path search methods can streamline derivative synthesis .

Q. What strategies address conflicting crystallographic data regarding the compound’s conformation?

Re-refinement of diffraction data with software like SHELXL can resolve discrepancies. For example, ambiguous electron density near the cyclopropyl group may require constrained refinement or complementary NMR-based conformational analysis in solution .

Q. How to design in vitro assays to study enzyme interactions (e.g., cytochrome P450 inhibition)?

Use recombinant CYP isoforms (e.g., CYP3A4) in microsomal preparations, with fluorescence-based substrates (e.g., 7-benzoxyresorufin). Include negative controls (solvent-only) and positive inhibitors (e.g., ketoconazole). Data normalization to protein content and kinetic parameter calculation (Kᵢ) are critical for reproducibility .

Notes on Methodological Rigor

- Contradiction Management : Address variability in biological assays by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Advanced Characterization : Combine cryo-EM for protein-compound complexes with molecular dynamics simulations to resolve binding ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.